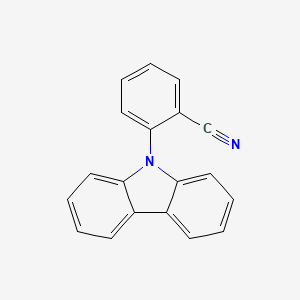

2-(Carbazol-9-yl)benzonitrile

Description

Contextualization within Donor-Acceptor Systems

The fundamental architecture of 2-(Carbazol-9-yl)benzonitrile is a classic example of a donor-acceptor (D-A) system. In this arrangement, the carbazole (B46965) moiety acts as the electron donor, a group that readily gives up electrons, while the benzonitrile (B105546) moiety functions as the electron acceptor, a group that readily accepts electrons. This intramolecular charge-transfer characteristic is the cornerstone of its utility in various applications. The efficiency of this charge transfer can be tuned by modifying the donor and acceptor units, a strategy widely employed in the design of advanced materials. researchgate.netunibo.it

Derivatives of this basic structure, such as those with multiple carbazole donors attached to the benzonitrile acceptor, have been synthesized to enhance these properties. For instance, increasing the number of carbazole donors, as seen in compounds like 2,3,5,6-tetra(9H-carbazol-9-yl)benzonitrile (4CzBN) and 2,3,4,5,6-penta(9H-carbazol-9-yl)benzonitrile (5CzBN), has been shown to improve the rate of reverse intersystem crossing (RISC), a key process in certain types of organic light-emitting diodes. researchgate.netaip.org

Significance in Organic Electronics and Photonics

The donor-acceptor nature of this compound and its derivatives makes them highly suitable for a range of applications in organic electronics and photonics. These fields focus on the use of organic materials to create electronic and light-emitting devices. The ability of these compounds to transport both electrons and holes (bipolar transport) is a crucial property for many of these applications. mdpi.comrsc.org

In organic light-emitting diodes (OLEDs), these materials can be used as emitters or as host materials for other light-emitting molecules. mdpi.comrsc.org Their thermal stability and ability to form stable thin films are also critical for the fabrication of reliable and long-lasting devices. rsc.orgbohrium.com The development of materials like this compound has been instrumental in advancing the performance of OLEDs, particularly in achieving efficient and stable blue emission, which has historically been a challenge. aip.orgresearchgate.net

Overview of Research Trajectories for the Chemical Compound

Research on this compound and its derivatives has followed several key trajectories. A major focus has been on the design and synthesis of new molecules with tailored properties. This includes modifying the carbazole donor, the benzonitrile acceptor, or the linkage between them to optimize photophysical and electrochemical characteristics. aip.orgresearchgate.net

Another significant area of research is the investigation of these compounds for specific applications, most notably in Thermally Activated Delayed Fluorescence (TADF) OLEDs. aip.orgresearchgate.net TADF is a mechanism that allows for 100% internal quantum efficiency in OLEDs by harvesting both singlet and triplet excitons. Carbazole-benzonitrile derivatives have emerged as some of the most promising materials for achieving high-performance TADF OLEDs. aip.orgresearchgate.net

Furthermore, researchers are exploring the use of these materials in other areas of organic electronics, such as organic lasers and solar cells, leveraging their unique electronic and optical properties. The ongoing research into this compound and its analogues continues to push the boundaries of what is possible with organic materials in advanced technological applications.

Structure

3D Structure

Properties

IUPAC Name |

2-carbazol-9-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N2/c20-13-14-7-1-4-10-17(14)21-18-11-5-2-8-15(18)16-9-3-6-12-19(16)21/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHYSLACLZCXOLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)N2C3=CC=CC=C3C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Carbazol 9 Yl Benzonitrile and Its Derivatives

Direct Synthesis Approaches

Several classical and modern cross-coupling reactions are employed for the direct synthesis of the 2-(carbazol-9-yl)benzonitrile scaffold.

Palladium-Catalyzed N-Arylation Reactions

Palladium-catalyzed N-arylation, particularly the Buchwald-Hartwig amination, is a powerful and widely used method for forming the C-N bond between the carbazole (B46965) nitrogen and the benzonitrile (B105546) ring. wikipedia.org This reaction typically involves the coupling of an aryl halide or sulfonate with an amine in the presence of a palladium catalyst and a suitable ligand. acsgcipr.org

The synthesis of N-arylated carbazoles can be achieved through the direct arylation of the NH-functionality of carbazole. beilstein-journals.org Various generations of catalyst systems have been developed for the Buchwald-Hartwig reaction, allowing for the coupling of a wide range of amines and aryl partners under increasingly mild conditions. wikipedia.org For the synthesis of this compound, this would involve the reaction of carbazole with 2-halobenzonitrile. Key components of this reaction include a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)2), and a phosphine (B1218219) ligand. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands often providing the best results. The reaction is carried out in the presence of a base, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs2CO3), in an inert solvent like toluene (B28343) or dioxane.

A general scheme for this reaction is as follows:

Carbazole + 2-Halobenzonitrile --(Pd catalyst, Ligand, Base)--> this compound

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)2 / SPhos | K2CO3 | Dioxane | 110 | High |

| Pd2(dba)3 / XPhos | K3PO4 | Toluene | 100 | Good |

This table represents typical conditions and outcomes for Palladium-Catalyzed N-Arylation reactions and is not based on a single specific cited source.

Suzuki Cross-Coupling Reactions of Halogenated Benzonitrile and Carbazole Precursors

The Suzuki cross-coupling reaction is another cornerstone of modern organic synthesis that can be adapted for the formation of C-N bonds, although it is more traditionally used for C-C bond formation. nih.govmdpi.com In the context of synthesizing carbazole derivatives, a common strategy involves the Suzuki-Miyaura cross-coupling to first construct a 2-nitrobiphenyl (B167123) intermediate, which is then cyclized to form the carbazole ring.

For instance, a 2-halobenzonitrile can be coupled with a boronic acid derivative of carbazole, or a carbazole precursor can be coupled with a benzonitrile derivative bearing a boronic acid or ester group. The reaction is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), in the presence of a base. This method offers the advantage of using readily available starting materials and tolerates a wide range of functional groups. nih.gov

| Palladium Catalyst | Base | Solvent | Temperature (°C) |

| Pd(PPh3)4 | K2CO3 | Toluene/Water | 90 |

| Pd(dppf)Cl2 | Na2CO3 | DME/Water | 80 |

This table represents typical conditions for Suzuki Cross-Coupling reactions and is not based on a single specific cited source.

Ullmann Coupling Reactions

The Ullmann coupling is a classical method for the formation of C-N bonds and has been successfully employed in the synthesis of N-arylcarbazoles. researchgate.netrawdatalibrary.net This reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst at elevated temperatures. researchgate.net For the synthesis of this compound, this would entail the reaction of carbazole with 2-halobenzonitrile using a copper source, such as copper(I) oxide (Cu2O) or copper(I) iodide (CuI), often in the presence of a ligand and a base like potassium carbonate in a high-boiling solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF). rawdatalibrary.net While effective, traditional Ullmann conditions can be harsh; however, modern modifications using specific ligands can allow the reaction to proceed under milder conditions. researchgate.net

| Copper Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| CuI | L-proline | K2CO3 | DMSO | 120 |

| Cu2O | N,N'-bis(thiophene-2-ylmethyl)oxalamide | Cs2CO3 | DMSO/MeCN | 140 |

This table represents typical conditions for Ullmann Coupling Reactions and is not based on a single specific cited source.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) can also be a viable route for the synthesis of this compound, particularly when the benzonitrile ring is activated by strongly electron-withdrawing groups. nih.gov In this reaction, the carbazole anion, generated by a strong base, acts as a nucleophile and displaces a leaving group, typically a halide, on the benzonitrile ring. The reaction's success is highly dependent on the electronic nature of the benzonitrile substrate. The presence of electron-withdrawing groups ortho or para to the leaving group stabilizes the intermediate Meisenheimer complex, facilitating the substitution. nih.gov While this method can be effective, its scope can be limited by the need for specific substitution patterns on the benzonitrile ring. nih.gov

Synthesis of Substituted this compound Derivatives

The electronic properties of this compound can be fine-tuned by introducing various substituents on either the carbazole or the benzonitrile moiety. This allows for the modulation of the compound's HOMO/LUMO energy levels, emission color, and charge transport properties.

Introduction of Electron-Donating and Electron-Withdrawing Moieties

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the this compound framework is a key strategy for developing materials with specific properties. nih.gov

Electron-Donating Groups: EDGs, such as alkyl, alkoxy, or amino groups, are typically introduced on the carbazole unit. nih.gov These groups increase the electron density of the carbazole ring, raising the highest occupied molecular orbital (HOMO) energy level. This can lead to red-shifted absorption and emission spectra. The synthesis of these derivatives often involves using a substituted carbazole as the starting material in one of the cross-coupling reactions described above. For example, an alkyl-substituted carbazole can be coupled with 2-halobenzonitrile via a Buchwald-Hartwig amination.

Electron-Withdrawing Groups: EWGs, such as cyano, nitro, or sulfonyl groups, can be introduced on either the carbazole or the benzonitrile ring. nih.gov These groups lower the lowest unoccupied molecular orbital (LUMO) energy level. When placed on the benzonitrile ring, they enhance its electron-accepting character. The synthesis of these derivatives can be achieved by using a pre-functionalized starting material or by post-synthetic modification of the this compound core. For instance, a bromo-substituted this compound could undergo a subsequent Suzuki coupling to introduce an aryl group with an EWG.

The strategic placement of EDGs and EWGs can create molecules with a pronounced donor-acceptor character, which is often desirable for applications in OLEDs to facilitate charge separation and recombination. rsc.org

| Functional Group | Position | Effect on HOMO/LUMO | Synthetic Method |

| Methoxy (-OCH3) | Carbazole | Raises HOMO | Ullmann coupling with methoxy-substituted carbazole |

| Cyano (-CN) | Benzonitrile | Lowers LUMO | Buchwald-Hartwig with cyano-substituted benzonitrile |

| Pyridinyl | Carbazole | Lowers LUMO | Ullmann coupling with pyridinyl-substituted carbazole nih.gov |

This table provides illustrative examples of functional group introduction and is not based on a single specific cited source.

Functionalization with Dendronic Structures

The functionalization of carbazole-based structures with dendrons is a key strategy for developing materials with tailored properties. Dendrimers, characterized by their highly branched, well-defined, three-dimensional structures, can be synthesized using either divergent or convergent approaches. koreascience.kr

In one approach, carbazole-based multiple resonance dendrimers, such as D1-BNN, D2-BNN, and D3-BNN, have been developed for applications in organic light-emitting diodes (OLEDs). cjps.org The synthesis involves attaching first, second, and third-generation carbazole dendrons to the periphery of a boron and nitrogen-doped polycyclic aromatic hydrocarbon core. cjps.org The increasing generation of the carbazole dendron, from D1-BNN to D3-BNN, enhances the material's performance, leading to high photoluminescent quantum yields (up to 92% for D3-BNN in solid state) and stable narrowband blue emissions. cjps.org

Another powerful technique for creating carbazole-centered dendrimers is the palladium-catalyzed Buchwald–Hartwig cross-coupling reaction. nih.gov This method is used to synthesize various generations of carbazole dendrimers which can then be complexed with metal centers, such as gold(III), to create emissive materials with thermally activated delayed fluorescence (TADF). nih.gov The modular nature of dendrimer synthesis allows for precise control over the final structure and its electronic properties. nih.gov

Furthermore, the "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition, provides an efficient and high-yield route for the convergent synthesis of dendrimers. koreascience.kr This "stitching" methodology has been successfully employed to create fluorescent core poly(amidoamine) (PAMAM) dendrimers by reacting an N-octyl-3,6-diazidocarbazole core with propargyl-functionalized PAMAM dendrons. koreascience.kr This strategy is particularly advantageous for incorporating a chromophore unit at the core of the dendrimer. koreascience.kr

Incorporation of Additional Heteroaromatic Units

The incorporation of additional heteroaromatic units into the this compound framework is a versatile strategy to create novel compounds with diverse functionalities. These synthetic modifications can introduce new electronic, optical, or biological properties.

One synthetic route involves a multi-step process starting from 9H-carbazole. First, ethyl 2-(9H-carbazol-9-yl) acetate is synthesized by reacting 9H-carbazole with ethyl bromoacetate (B1195939) in the presence of sodium hydride. nih.gov This intermediate is then converted to 2-(9H-carbazol-9-yl) acetohydrazide by treatment with hydrazine (B178648) hydrate. nih.gov From this hydrazide derivative, a wide range of thiosemicarbazide (B42300) derivatives (hydrazine-1-carbothioamides) can be synthesized in high yields by reacting it with various isothiocyanates. nih.gov This method effectively introduces a complex heteroaromatic side chain containing nitrogen and sulfur atoms. nih.gov

Another advanced strategy involves the fusion of the carbazole and benzonitrile units to form a new, more complex heteroaromatic acceptor core known as carbazole-2-carbonitrile (CCN). semanticscholar.org This core can then be further functionalized by attaching various donor groups, such as other carbazole derivatives, to create donor-acceptor type TADF emitters. semanticscholar.org

"Click chemistry" also provides a highly efficient and regioselective method for incorporating triazole rings. The 1,3-dipolar cycloaddition reaction between an α-azido phosphonate (B1237965) and a terminal alkyne, such as 9-(prop-2-yn-1-yl)-9H-carbazole, yields the corresponding 1,2,3-triazole derivative. semanticscholar.org This reaction proceeds with excellent yield in a water/ethanol mixture using a copper sulfate (B86663) and sodium ascorbate (B8700270) catalytic system, demonstrating a robust method for linking carbazole moieties to other functional units through a stable triazole bridge. semanticscholar.org

Characterization of Synthetic Products

The structural confirmation of newly synthesized this compound derivatives and related complex molecules is critically dependent on a suite of analytical techniques, with spectroscopic methods being paramount.

Spectroscopic Analysis (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the characterization of these organic compounds. One-dimensional (1D) NMR techniques, including ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the molecular structure. For instance, in the characterization of 2-(2-(9H-carbazol-9-yl)acetyl)-N-(4-chlorophenyl)hydrazine-1-carbothioamide, the ¹H NMR spectrum in DMSO-d₆ shows distinct signals for the aromatic protons of the carbazole and chlorophenyl units, as well as singlets for the N-H and CH₂ protons. nih.gov The corresponding ¹³C NMR spectrum reveals the chemical shifts for all unique carbon atoms, including the carbonyl and thiocarbonyl carbons. nih.gov For compounds containing other specific nuclei, such as phosphorus, ³¹P NMR is also employed. semanticscholar.orgresearchgate.net

Two-dimensional (2D) NMR experiments, such as ¹H-¹H COSY and ¹H-¹³C HSQC/HMBC, are often used to unequivocally assign complex structures by revealing correlations between different nuclei within the molecule. semanticscholar.org

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of the synthesized compounds. For the aforementioned carbazole-thioamide derivative, HRMS analysis provided an experimental mass-to-charge ratio ([M+H]⁺) of 409.1523, which closely matched the calculated value of 409.0890 for the chemical formula C₂₁H₁₈ClN₄OS, thereby confirming its composition. nih.gov Similarly, for complex dendritic structures, Fast Atom Bombardment (FAB) mass spectrometry has been used to confirm the high molecular weights of the macromolecules. chemrxiv.org

Below are tables summarizing representative spectroscopic data for derivatives discussed in the literature.

Table 1: ¹H and ¹³C NMR Data for 2-(2-(9H-carbazol-9-yl)acetyl)-N-(4-chlorophenyl)hydrazine-1-carbothioamide nih.gov

| Type | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H NMR | 10.49 (s, 1H), 9.75 (d, 2H), 8.16 (d, 2H), 7.60 (d, 2H), 7.53 (d, 2H), 7.50–7.39 (m, 4H), 7.23 (t, 2H), 5.17 (s, 2H) | Aromatic, N-H, and CH₂ protons |

Theoretical and Computational Investigations of 2 Carbazol 9 Yl Benzonitrile

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a standard tool for predicting the ground-state and excited-state properties of TADF molecules. researchgate.net For compounds like 2CzBN, DFT calculations are crucial for rationalizing their electronic behavior and designing new materials with enhanced properties.

The first step in computational analysis is the optimization of the molecule's ground-state geometry. This process determines the most stable three-dimensional arrangement of atoms, which is fundamental for all subsequent electronic property calculations. For carbazole-based derivatives, the B3LYP functional combined with the 6-31G(d) basis set is a widely used and reliable level of theory for geometry optimization. researchgate.net The key structural parameter in 2CzBN is the dihedral angle between the carbazole (B46965) donor unit and the benzonitrile (B105546) acceptor unit. This angle significantly influences the degree of electronic coupling between the two moieties, which in turn affects the molecule's photophysical characteristics. A nearly orthogonal arrangement (a dihedral angle close to 90°) is often targeted in TADF design to minimize the exchange energy between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), a critical factor for achieving a small singlet-triplet energy gap.

The electronic structure of 2CzBN is characterized by its frontier molecular orbitals, the HOMO and LUMO. In typical donor-acceptor TADF molecules, the HOMO is localized on the electron-donating moiety, while the LUMO is centered on the electron-accepting moiety. researchgate.net For 2CzBN, DFT calculations confirm that the HOMO is predominantly located on the electron-rich carbazole ring system, while the LUMO is concentrated on the electron-deficient benzonitrile group. researchgate.netchemrxiv.org

This spatial separation of the frontier orbitals is a hallmark of an intramolecular charge-transfer (CT) excited state and is essential for TADF. researchgate.netepa.gov The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap (Eg), is a key parameter that influences the molecule's absorption and emission properties. mdpi.com Arylation at the 9-position of the carbazole can shift the HOMO level to lower energy, which helps in tuning the energy gap when combined with suitable acceptors. nankai.edu.cn

Table 1: Representative Calculated Electronic Properties for 2-(Carbazol-9-yl)benzonitrile and Related Derivatives

| Property | Typical Calculated Value (eV) | Description |

| HOMO Energy Level | -5.5 to -6.0 eV | Energy of the Highest Occupied Molecular Orbital, related to the ionization potential. chemrxiv.orgresearchgate.net |

| LUMO Energy Level | -2.5 to -3.0 eV | Energy of the Lowest Unoccupied Molecular Orbital, related to the electron affinity. chemrxiv.org |

| HOMO-LUMO Gap (Eg) | 2.5 to 3.5 eV | The energy difference between HOMO and LUMO, influencing the molecule's absorption spectrum. chemrxiv.orgepa.gov |

The singlet-triplet energy gap (ΔEST) is the most critical parameter for an efficient TADF process. It represents the energy difference between the lowest singlet (S1) and triplet (T1) excited states. For efficient reverse intersystem crossing (RISC) to occur via thermal energy at room temperature, ΔEST must be very small (typically < 0.2 eV). nih.gov

Time-Dependent DFT (TD-DFT) is commonly employed to calculate the energies of these excited states. epa.gov The small ΔEST in 2CzBN arises from the minimal spatial overlap between the HOMO and LUMO, which leads to a very small exchange energy component that dominates the S1-T1 splitting. epa.gov Accurately predicting ΔEST is computationally challenging, but methods like the adiabatic excitation energy approach, which considers the relaxed geometries of the excited states, can provide values in good agreement with experimental data. epa.gov A small calculated ΔEST is a primary indicator that a molecule is a promising candidate for TADF applications. rsc.org

Table 2: Singlet-Triplet Energy Gap and Related Parameters

| Parameter | Typical Value Range | Significance in TADF |

| ΔEST (S1-T1 Gap) | 0.05 - 0.25 eV | A small gap is required for efficient thermal up-conversion of triplet excitons. nih.govrsc.org |

| S1 Energy | 2.7 - 3.2 eV | Determines the energy (color) of the fluorescence emission. |

| T1 Energy | 2.6 - 3.1 eV | Energy of the lowest triplet state, a reservoir for excitons. |

Excited State Dynamics Modeling

Beyond static DFT calculations, modeling the dynamics of the excited states is crucial for a complete understanding of the TADF mechanism. These models aim to calculate the rates of the key photophysical processes involved, particularly the reverse intersystem crossing.

The rate constant of reverse intersystem crossing (kRISC) quantifies the efficiency of the triplet-to-singlet exciton (B1674681) conversion, which is the defining step of TADF. nih.gov A high kRISC is essential to outcompete non-radiative decay pathways of the triplet excitons and to achieve high emission efficiency. researchgate.net

Theoretical models are used to estimate kRISC. The rate is highly dependent on both the ΔEST and the spin-orbit coupling (SOC) between the S1 and T1 states. According to Fermi's Golden Rule, kRISC is proportional to the square of the SOC and inversely related to the ΔEST. While the orthogonal nature of the HOMO and LUMO in 2CzBN minimizes ΔEST, it can also lead to small SOC. However, vibronic (non-adiabatic) coupling effects can play a significant role in mediating the RISC process, enhancing the rate beyond what would be predicted by a simple model. nih.govresearchgate.net Advanced theoretical frameworks that include these non-adiabatic and spin-vibronic coupling effects provide more accurate estimations of kRISC. nih.gov A high kRISC value is directly correlated with better device performance, particularly in reducing the efficiency roll-off at high brightness. rsc.orgresearchgate.net

Table 3: Key Kinetic Parameters in the TADF Process

| Rate Constant | Typical Calculated Range (s-1) | Description |

| kRISC | 104 - 108 s-1 | Rate of reverse intersystem crossing (T1 → S1). chemrxiv.orgconfex.com A higher value is desirable. |

| kISC | 107 - 109 s-1 | Rate of intersystem crossing (S1 → T1). |

| kr | 106 - 108 s-1 | Rate of radiative decay from S1 (fluorescence). |

| knr | 105 - 107 s-1 | Rate of non-radiative decay from S1 and T1. |

In operating organic light-emitting diodes (OLEDs), high concentrations of excitons can lead to quenching processes that reduce device efficiency, an effect known as efficiency roll-off. For TADF emitters, the long lifetime of triplet excitons makes them particularly susceptible to such quenching. researchgate.net The primary quenching mechanisms are:

Triplet-Triplet Annihilation (TTA): Two triplet excitons interact, resulting in one ground-state molecule and one higher-energy excited molecule, which often decays non-radiatively.

Singlet-Triplet Annihilation (STA): A singlet exciton and a triplet exciton interact, leading to the non-radiative decay of the singlet exciton.

Modeling these bimolecular quenching processes is complex, but understanding their impact is critical. Materials with a high kRISC can mitigate this issue. rsc.org A fast conversion of triplets to singlets reduces the steady-state concentration of triplet excitons, thereby suppressing the probability of TTA and STA events. researchgate.netrsc.org Therefore, theoretical modeling that predicts a high kRISC for 2CzBN also suggests a greater resistance to efficiency roll-off at high luminance.

Molecular Design Principles

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has provided profound insights into the electronic structure and excited-state dynamics of CzBN derivatives. These theoretical tools allow researchers to predict key properties such as molecular orbital energies, singlet-triplet energy gaps, and charge transfer characteristics before undertaking complex synthesis, thereby accelerating the discovery of novel high-efficiency materials.

The rational design of CzBN derivatives is centered on strategically modifying the core structure to optimize performance metrics for specific applications, such as achieving efficient and stable blue emission in OLEDs. A primary strategy involves modulating the D-A character to engineer the excited states, particularly for materials exhibiting Thermally Activated Delayed Fluorescence (TADF). The TADF mechanism allows for the harvesting of non-emissive triplet excitons, potentially enabling 100% internal quantum efficiency in OLEDs. Key design principles include:

Multi-Donor Architectures: Increasing the number of carbazole donor units attached to the benzonitrile acceptor is a common strategy. Computational studies reveal that molecules like 2,3,5,6-tetra(9Hcarbazol-9-yl)benzonitrile (4CzBN) and 2,3,4,5,6-penta(9H-carbazol-9-yl)benzonitrile (5CzBN) benefit from delocalized excited states and the presence of intermediate triplet states, which facilitate a high rate of reverse intersystem crossing (k_RISC), a critical parameter for efficient TADF.

Steric Shielding and Substitution: The introduction of bulky substituents, such as tert-butyl or phenyl groups, onto the peripheral carbazole units is a proven method to enhance both efficiency and operational stability. researchgate.net These groups can increase the torsion angle between donor and acceptor moieties, which helps to separate the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO), and also provide steric hindrance that minimizes intermolecular interactions and aggregation-caused quenching in the solid state. For instance, derivatives like 2,6-di(9H-carbazol-9-yl)-3,5-bis(3,6-diphenyl-9H-carbazol-9-yl)benzonitrile (2PhCz2CzBn) have demonstrated high external quantum efficiencies (EQE) over 20%. researchgate.net

Structural Rigidification: A novel design approach involves fusing the carbazole and benzonitrile units to create a more rigid molecular framework. rsc.orgresearchgate.net This strategy was employed to create the carbazole-2-carbonitrile (CCN) acceptor core. rsc.org Increasing the rigidity and steric hindrance of the acceptor can restrict bond rotations of the donors, leading to a significant narrowing of the emission spectrum. rsc.org This is highly desirable for achieving the high color purity required for next-generation displays. OLEDs based on CCN emitters have achieved high EQEs of up to 17.5% with deep-blue emission. rsc.org

Linkage Engineering: The connectivity between the donor and acceptor units can be precisely controlled to fine-tune material properties. For example, employing a para-linkage strategy in molecules like 4-(9H-carbazol-9-yl)-3,5-diphenyl-2,6-difluoronitrile (CzPhFBN) was shown to produce a high triplet energy (exceeding 3.0 eV) and balanced charge transport, making it an excellent host material for phosphorescent OLEDs. bohrium.com The introduction of fluorine atoms also serves to enhance electron-transporting behavior. bohrium.com

The impact of these design strategies on the performance of OLEDs is summarized in the following table.

| Compound | Design Strategy | Application | Max. External Quantum Efficiency (EQE) | Emission Color (CIE) | Reference |

| 3CzCCN | Fused D-A core for rigidity | Emitter | 17.5% | Deep-Blue | rsc.org |

| 2PhCz2CzBn | Phenyl substitution for steric shielding | Emitter | > 20% | Blue (CIEy < 0.2) | researchgate.net |

| CzPhFBN | para-linkage, phenyl & fluorine substitution | Host | 11.1% (blue), 13.1% (green) | - | bohrium.com |

Table 1: Performance of rationally designed carbazole-benzonitrile derivatives in OLEDs.

Theoretical models are crucial for elucidating the relationships between the molecular structure of CzBN derivatives and their resulting photophysical properties. These models provide a microscopic understanding that complements experimental observations.

HOMO-LUMO Separation: A fundamental principle for efficient TADF emitters is the spatial separation of the HOMO and LUMO. scilit.com Computational models consistently show that for CzBN systems, the HOMO is localized on the electron-donating carbazole moieties, while the LUMO is centered on the electron-accepting benzonitrile core. frontiersin.org This separation minimizes the exchange energy between the lowest singlet (S1) and triplet (T1) excited states, resulting in a small energy gap (ΔE_ST). A small ΔE_ST is the defining requirement for efficient thermal upconversion of triplet excitons to singlets. scilit.com

Influence of Molecular Geometry: The torsion angle between the carbazole donor and the benzonitrile acceptor planes is a critical structural parameter. Theoretical calculations demonstrate that a significantly twisted geometry (approaching 90 degrees) is effective in reducing ΔE_ST. spiedigitallibrary.org This twisting decouples the HOMO and LUMO, which is essential for achieving the charge-transfer (CT) character of the S1 state. spiedigitallibrary.org

Role of Excited State Coupling: Advanced computational studies have revealed that the efficiency of the reverse intersystem crossing process depends not only on a small ΔE_ST but also on the nature of the excited states. The rate of RISC (k_RISC) is significantly influenced by the coupling between the singlet charge-transfer state (¹CT) and a local triplet excited state (³LE) on the carbazole donor. spiedigitallibrary.org Theoretical investigations suggest that a small energy gap between these two states, ΔE_ST(LE), is a key parameter for promoting TADF activity. spiedigitallibrary.org Some CzBN derivatives that are TADF-inactive in nonpolar solvents can become active in polar solvents, a phenomenon that theoretical models attribute to the solvent stabilizing the ¹CT state and reducing the ΔE_ST(LE) gap. spiedigitallibrary.org

Rigidity and Emission Bandwidth: Theoretical models support the experimental observation that molecular rigidity correlates with narrower emission spectra. For typical D-A molecules with rotational freedom, geometric relaxation in the excited state leads to broad emission profiles. rsc.org In contrast, for rigid, fused structures like the CCN-based emitters, computations show that the restricted intramolecular rotations limit these relaxation pathways, resulting in a smaller full-width at half-maximum (FWHM) and thus higher color purity. rsc.org

This table summarizes the key relationships between molecular structure and photophysical properties as elucidated by theoretical models.

| Structural Feature | Theoretical Model Prediction | Key Property Affected | Reference |

| Donor-Acceptor (D-A) Architecture | Spatial separation of HOMO (on carbazole) and LUMO (on benzonitrile) | Small ΔE_ST (S1-T1 gap) | scilit.comfrontiersin.org |

| Twisted Inter-Unit Geometry | Decoupling of HOMO and LUMO wavefunctions | Reduced ΔE_ST | spiedigitallibrary.org |

| Number/Position of Carbazole Donors | Creates intermediate triplet states (³LE) close in energy to the main singlet state (¹CT) | High k_RISC | spiedigitallibrary.org |

| Fused/Rigid Molecular Framework | Restricts intramolecular bond rotations and geometric relaxation in the excited state | Narrow Emission FWHM | rsc.org |

Table 2: Structure-property relationships in CzBN derivatives based on computational models.

Advanced Optoelectronic Applications of 2 Carbazol 9 Yl Benzonitrile Based Materials

Organic Light-Emitting Diodes (OLEDs)

Materials derived from 2-(carbazol-9-yl)benzonitrile have demonstrated significant potential in the realm of OLEDs, serving as versatile components in the emissive layer. Their adaptable electronic properties allow for their application as both emitters, the source of light generation, and as host materials for other emissive dopants.

Emitter Applications

The inherent characteristics of the this compound framework make it an excellent scaffold for designing novel light-emitting molecules. These emitters are at the heart of OLED technology, converting electrical energy into light.

A significant breakthrough in OLED technology has been the development of Thermally Activated Delayed Fluorescence (TADF) emitters, which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. The carbazole-benzonitrile (Cz-BN) motif has proven to be an exceptionally promising framework for designing efficient and stable blue TADF emitters. bohrium.com

The external quantum efficiency (EQE) is a critical metric for OLED performance, representing the ratio of photons emitted to electrons injected. Researchers have employed several strategies to maximize the EQE of this compound-based TADF emitters.

One successful approach involves the fusion of the carbazole (B46965) and benzonitrile (B105546) units to create a new acceptor core, carbazole-2-carbonitrile (CCN). This design leads to donor-acceptor type TADF emitters with narrowed charge-transfer emissions. nih.govresearchgate.net For instance, three emitters based on the CCN acceptor, namely 3CzCCN, 3MeCzCCN, and 3PhCzCCN, have been synthesized. OLEDs incorporating these materials have demonstrated high maximum external quantum efficiencies of up to 17.5%. nih.gov

Another strategy focuses on the design of the host material in which the TADF emitter is dispersed. Bipolar host materials, which can transport both holes and electrons effectively, are crucial for balanced charge injection and recombination within the emissive layer. Two such hosts, 2,6-bis(3-(9H-carbazol-9-yl)phenoxy)benzonitrile (3-CzPB) and 2,6-bis(4-(9H-carbazol-9-yl)phenoxy)benzonitrile (4-CzPB), have been developed. A blue TADF device using 3-CzPB as the host achieved a high EQE of 26.8%. rsc.org

Furthermore, the introduction of multiple donor units into the molecular structure can manipulate the TADF properties. A series of pentacarbazolyl-benzonitrile derivatives have been shown to exhibit high photoluminescence quantum yields and short delayed lifetimes. acs.org OLEDs based on these multi-donor emitters, such as PyPhBN, PyCF3BN, and CbPyCF3BN, have achieved high external quantum efficiencies of 20.6%, 19.5%, and 19.6%, respectively. acs.org

The following table summarizes the performance of several OLEDs based on this compound derivatives:

| Emitter/Host | Maximum EQE (%) | Emission Color | Reference |

| 3CzCCN | 17.5% | Deep-Blue | nih.gov |

| 3-CzPB (Host) | 26.8% | Blue | rsc.org |

| PyPhBN | 20.6% | Bluish-Green | acs.org |

| PyCF3BN | 19.5% | Bluish-Green | acs.org |

| CbPyCF3BN | 19.6% | Bluish-Green | acs.org |

| CPC | 21.2% | Blue | nih.gov |

The ability to tune the emission color of OLEDs is crucial for display and lighting applications. The this compound framework offers avenues for controlling the emission wavelength, primarily in the blue and bluish-green regions of the spectrum.

By modifying the donor and acceptor units, the energy of the charge-transfer state can be precisely controlled, which in turn dictates the emission color. For example, the fusion of carbazole and benzonitrile to form the CCN acceptor core has led to deep-blue emissions in the range of 439 to 457 nm in solution. nih.gov Devices based on these CCN emitters also exhibit deep-blue electroluminescence. nih.gov

A novel blue TADF emitter, 2,6-di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile (CPC), was designed by directly linking carbazole as the electron donor and pyridine-3,5-dicarbonitrile (B74902) as the electron acceptor. This design achieves a very small singlet-triplet splitting, resulting in highly efficient blue emission. nih.gov An optimized OLED using CPC as the emitter demonstrated a maximum external quantum efficiency of 21.2% with blue emission. nih.gov

Furthermore, the use of multiple heterodonors in pentacarbazolyl-benzonitrile derivatives has been shown to produce bluish-green emission around 480 nm. acs.org This demonstrates that the emission wavelength can be effectively tuned by altering the number and type of donor units attached to the central benzonitrile core. acs.org

In addition to efficiency, the operational lifetime and stability of OLEDs are critical for their commercial viability. The intrinsic stability of the carbazole and cyano moieties makes the carbazole-benzonitrile framework a robust platform for developing long-lasting blue TADF emitters. aip.org

One strategy to enhance stability is to suppress concentration quenching, which is the reduction of emission intensity at high emitter concentrations. The design of multi-resonant TADF (MR-TADF) emitters with bulky, twisted dendritic side chains, such as a second-generation carbazole dendron, can effectively suppress aggregation-caused quenching. st-andrews.ac.uk This allows for the fabrication of efficient solution-processed OLEDs with improved stability. st-andrews.ac.uk

Another approach involves modifying the molecular structure to improve the intrinsic stability of the emitter. For instance, introducing bulky groups like tert-butyl or diphenylcarbazole as secondary donors can shield the core of the molecule, leading to extended device lifetimes. aip.org For example, a blue emitter, (2r,5s,6s)-2-(9H-carbazol-9-yl)-3,5,6-tris(3,6-diphenyl-9H-carbazol-9-yl)benzonitrile (3Ph₂CzCzBN), showed a device EQE of 17.8% with an extended T80 (time to 80% of initial luminance) of 118 hours. aip.org

The following table highlights the lifetime improvements in OLEDs based on modified carbazole-benzonitrile emitters:

| Emitter | T80 (hours) | Initial Luminance (cd/m²) | Reference |

| 3Ph₂CzCzBN | 118 | Not Specified | aip.org |

| 3Cz2DPhCzBN | 110 (T97) | 1000 | aip.org |

Beyond the visible spectrum, this compound derivatives have also been explored as near-ultraviolet (NUV) fluorescent emitters. These materials are of interest for applications such as solid-state lighting and as sensitizers in energy transfer systems.

A series of carbazole-substituted benzobisoxazoles have been synthesized and investigated for their electroluminescent properties. rsc.org When used as dopants in OLEDs, these materials exhibit near-UV emission with CIE coordinates of (0.16, < 0.06). rsc.org Although these specific compounds did not exhibit TADF activity, they serve as promising precursors for the design of BBO-based TADF emitters. rsc.org

Thermally Activated Delayed Fluorescence (TADF) Emitters

Host Material Applications

Derivatives of this compound are extensively explored as host materials in the emissive layer of OLEDs. An ideal host material should possess a high triplet energy to confine the excitons on the guest emitter, good thermal and morphological stability, and, crucially, balanced charge transport capabilities.

The combination of the hole-transporting carbazole moiety and the electron-transporting benzonitrile moiety imparts inherent bipolar characteristics to these materials. This balanced transport of both holes and electrons is critical for confining the charge recombination zone within the emissive layer, which in turn enhances device efficiency and operational stability. rsc.orgchemrxiv.org For instance, molecules that incorporate carbazole as the donor and benzonitrile or a cyano-substituted group as the acceptor are designed to achieve balanced hole and electron transport. rsc.orgresearchgate.net This bipolar nature is essential for their application as universal host materials for various types of OLEDs. researchgate.net The strategic placement of these donor and acceptor units, such as an ortho-linkage on a phenylene bridge, can further optimize charge balance and lead to superior device performance. researchgate.netresearchgate.net

In one design, a carbazole (Cz) unit and a cyano (CN) unit were attached at para-positions of a central phenyl ring. Surrounding the Cz group with two phenyl units increased structural distortion, leading to high triplet energy, while flanking the CN unit with fluorine atoms improved electron transport, resulting in a material with clear bipolar carrier transporting properties. bohrium.com Similarly, linking bipyridine (electron-transporting) and bicarbazole (hole-transporting) units has been shown to create host materials with balanced charge transport. researchgate.netresearchgate.net

In phosphorescent OLEDs (PhOLEDs), which utilize triplet excitons to achieve high internal quantum efficiencies, the host material must have a triplet energy (T₁) higher than that of the phosphorescent guest (dopant). This prevents the back-transfer of energy from the guest to the host, ensuring that all triplet excitons are harvested for light emission. Carbazole-benzonitrile derivatives are particularly suitable for this role due to their high T₁ energies. researchgate.netacs.org

For example, the ortho-linkage strategy in molecules like 2'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-carbonitrile (CNPhCz) and its derivatives has been employed to create hosts for blue and green PhOLEDs. researchgate.net The high triplet energy of these hosts effectively confines triplet excitons on the phosphorescent dopants, such as Iridium(III) bis(4,6-difluorophenylpyridinato-N,C2')picolinate (FIrpic). researchgate.netresearchgate.net Research has demonstrated that carbazole-benzonitrile based hosts can be universally applied for blue, green, and red PhOLEDs, achieving high external quantum efficiencies (EQEs) across the visible spectrum. researchgate.netresearchgate.net For instance, a host material named o-PyCNBCz, which features an ortho-linked carbazole and cyanopyridine, has been used to fabricate a sky-blue PhOLED with a maximum EQE of 34.6%. researchgate.netresearchgate.net

Exciplexes, or excited-state complexes formed between an electron donor and an electron acceptor, can play a significant role in the performance of OLEDs. In some device architectures, carbazole-benzonitrile based materials can form exciplexes when used in mixed host systems. For example, when used as an electron-transporting type host alongside a hole-transporting type host like 3,3-di(9H-carbazol-9-yl)biphenyl (mCBP), an exciplex can be formed at the interface. researchgate.net These exciplex-forming systems can exhibit high triplet energies, making them suitable for hosting blue phosphorescent emitters. researchgate.net

Furthermore, the formation of an exciplex between covalently bonded donor (carbazole) and acceptor moieties can lead to thermally activated delayed fluorescence (TADF). nih.govresearchgate.net This phenomenon, resulting from a small energy splitting between the singlet and triplet states of the exciplex, provides a pathway to harvest triplet excitons, enhancing device efficiency. nih.govresearchgate.net The use of an exciplex-forming host has been shown to enable low turn-on voltages in devices. nih.govresearchgate.net

The choice of host material directly and significantly impacts key performance metrics of an OLED, including its driving voltage, efficiency, and operational lifetime. The bipolar nature of carbazole-benzonitrile hosts ensures a wide recombination zone and prevents charge accumulation at interfaces, which helps to lower the driving voltage and reduce efficiency roll-off at high brightness. acs.org

The high triplet energy and balanced charge transport of these hosts have led to the fabrication of highly efficient PhOLEDs. Devices using these hosts have demonstrated impressive external quantum efficiencies (EQEs) and current efficiencies. For example, a blue PhOLED using a carbazole-benzimidazole host achieved a maximum EQE of 30.9% and a current efficiency of 64.1 cd/A. nih.gov Another study on a carbazole-benzonitrile derivative, 3-CzPB, reported a high EQE of 26.1% for a blue PhOLED. rsc.org The use of these hosts has also resulted in green PhOLEDs with EQEs over 24% and red PhOLEDs with EQEs approaching 20%. researchgate.net

Interactive Data Table: Performance of OLEDs with Carbazole-Benzonitrile Based Host Materials

| Host Material | Emitter (Dopant) | Emission Color | Max. EQE (%) | Max. Current Eff. (cd/A) | Max. Power Eff. (lm/W) | Reference |

|---|---|---|---|---|---|---|

| 4-CbzBiz | FIrpic | Blue | 30.9 | 64.1 | - | nih.gov |

| 3-CzPB | - | Sky-Blue | 26.1 | - | - | rsc.org |

| o-PyCNBCz | FIrpic | Sky-Blue | 34.6 | - | - | researchgate.net |

| CzPhFBN | FIrpic | Blue | 11.1 | 19.7 | 12.1 | bohrium.com |

| CzPhFBN | Ir(ppy)₃ | Green | 13.1 | 43.6 | 28.6 | bohrium.com |

| CbzCBI | (PBi)₂Ir(acac) | Green | 20.1 | 70.4 | 63.2 | rsc.org |

Aggregation-Induced Emission (AIE) Properties

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state. This property is highly desirable for OLED emitters as it mitigates the aggregation-caused quenching (ACQ) effect that plagues many conventional luminophores, leading to enhanced solid-state emission efficiency.

A key strategy for designing emitters that exhibit both AIE and TADF properties involves creating molecules with a highly twisted, non-planar structure. This structural distortion effectively suppresses intermolecular π–π stacking in the aggregated state, which is the primary cause of ACQ. The restricted intramolecular rotations in the solid state block non-radiative decay channels, thus promoting radiative emission. rsc.org

By integrating AIE characteristics into TADF emitters based on the carbazole-benzonitrile framework, luminogens can be developed that are highly efficient in the solid state. For example, a novel acridine-carbazole hybrid donor was combined with pyrimidine (B1678525) and triazine acceptors to create emitters with both prominent TADF and AIE properties. rsc.orgresearchgate.net The selection of the acceptor unit can regulate the AIE characteristics and the photoluminescence quantum yield (PLQY). rsc.org OLEDs fabricated with these AIE-TADF emitters have demonstrated high efficiencies and significantly reduced efficiency roll-off, with doped devices achieving EQEs as high as 22.6%. rsc.orgresearchgate.net

Applications in Solution-Processed Devices

The development of solution-processed organic electronic devices is a significant area of research, as it offers the potential for low-cost, large-area fabrication techniques such as spin-coating, inkjet printing, and roll-to-roll processing. The solubility and film-forming properties of materials are crucial for these methods. Derivatives of this compound have been successfully incorporated into solution-processed OLEDs, demonstrating their viability for these next-generation electronics.

One study detailed the synthesis of novel carbazole derivatives, (E)-3-(4-(9H-carbazol-9-yl)phenyl)-2-(thiophen-2-yl)acrylonitrile (CZ-2) and (Z)-3-(4-(9H-carbazol-9-yl)phenyl)-2-(4-bromophenyl)acrylonitrile (CZ-1), which were designed for use as emitters in solution-processed OLEDs. mdpi.com These materials exhibited good solubility and film-formation characteristics. The fabricated OLEDs showed promising performance, with maximum luminances reaching over 4100 cd/m² and impressive external quantum efficiencies (EQE) up to 9.5%. mdpi.com The devices emitted in the greenish-blue region of the spectrum. mdpi.com

The performance metrics of these solution-processed OLEDs are summarized in the table below.

| Compound | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. EQE (%) | Electroluminescence Peak (nm) | CIE Coordinates |

| CZ-1 | 4130 | 19.3 | 8.6 | 492 | (0.16, 0.29) |

| CZ-2 | 4104 | 20.2 | 9.5 | 488 | (0.17, 0.30) |

In another example, a derivative, 2-(carbazol-9-yl)-anthraquinone (Cz-AQ), was utilized in solution-processed non-doped devices. nih.govresearchgate.net By controlling the film formation through the choice of solvent, researchers could achieve bicolour emission, with peaks at 600 nm and 680 nm, showcasing the tunability of the material's solid-state luminescence through processing conditions. nih.govresearchgate.net

Photovoltaic Applications (Limited Data, Future Research Potential)

While the application of this compound itself in photovoltaic devices is not yet widely reported, the fundamental properties of the carbazole-benzonitrile structure suggest significant potential for future research in this area. Carbazole moieties are well-known for their excellent hole-transporting capabilities and good thermal stability, making them a common building block for donor materials in organic solar cells (OSCs). nih.gov The benzonitrile unit, with its electron-withdrawing nature, can be used to tune the material's energy levels, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Theoretical studies on related phenylsulfonyl carbazole-based materials using Density Functional Theory (DFT) have shown that the carbazole core promotes effective π–π stacking for efficient charge transport. nih.gov Furthermore, modifying the acceptor part of the molecule can fine-tune the energy levels and light absorption characteristics. nih.gov For instance, research on carbazole-based organic dyes with different acceptor units for dye-sensitized solar cells (DSSCs) has demonstrated that such D-π-A (Donor-π bridge-Acceptor) structures can effectively slow down charge recombination and aggregation. epa.gov

These findings strongly suggest that by strategic molecular design, this compound derivatives could be developed into efficient materials for OSCs. Future research could focus on:

Synthesizing new derivatives with extended π-conjugation to enhance light absorption in the solar spectrum.

Optimizing the donor-acceptor character to achieve favorable energy level alignment with common acceptor materials in bulk heterojunction solar cells.

Investigating the morphology and stability of thin films made from these materials.

Sensing Applications (e.g., pH Sensing)

The inherent photophysical properties of the carbazole unit also make it an attractive scaffold for the development of chemical sensors. While direct research on the pH sensing capabilities of this compound is limited, studies on closely related carbazole derivatives have demonstrated their potential in this field.

For example, a novel sensor molecule based on a carbazole-coupled phenanthridine (B189435) structure has been synthesized and shown to be an effective probe for trifluoroacetic acid. nih.gov This molecule exhibits aggregation-induced emission (AIE) characteristics, a phenomenon where the material is non-emissive in solution but becomes highly fluorescent upon aggregation. nih.gov This property is highly advantageous for sensing applications, as it can lead to a "turn-on" fluorescence response with a high signal-to-noise ratio.

The sensing mechanism in such carbazole-based systems often relies on the interaction of the analyte with the nitrogen atom of the carbazole or other functional groups on the molecule. In the context of pH sensing, protonation of the molecule can alter its electronic structure and, consequently, its fluorescence properties. This can lead to changes in fluorescence intensity, a shift in the emission wavelength (colorimetric response), or a change in the fluorescence lifetime. The electron-rich nature of the carbazole moiety makes it susceptible to changes in its electronic environment, which can be exploited for sensing various analytes. nih.gov The potential for creating paper-strip sensors based on these materials further highlights their applicability for portable and low-cost analytical devices. nih.gov

Intermolecular Interactions and Solid State Characteristics

Thin Film Morphology and its Influence on Device Performance

The morphology of thin films is a crucial factor in the performance of organic electronic devices. For carbazole-benzonitrile based materials, the arrangement of molecules in the solid state can significantly impact charge transport and luminescence. The electrical performance of organic thin-film transistors, for instance, is highly dependent on the film morphology. researchgate.net Studies on related small-molecule semiconductors have shown that materials with strong two-dimensional solid-state interactions tend to yield high-performance thin-film transistors. rsc.org

Derivatives of carbazole-benzonitrile have been utilized as host materials for blue phosphorescent and TADF OLEDs. For example, 2,6-bis(3-(9H-carbazol-9-yl)phenoxy)benzonitrile (3-CzPB) has been demonstrated as a universal host for triplet exciton (B1674681) harvesting blue OLEDs, achieving high external quantum efficiencies. rsc.org The specific morphology of the film, influenced by factors such as solvent systems during fabrication, can be controlled to enhance device performance. researchgate.net

Research on 2-(carbazol-9-yl)-anthraquinone (Cz-AQ), a related compound, has shown that controlling the film formation through different solvents can lead to bicolour emission in solution-processed nondoped devices, highlighting the strong influence of solid-state packing on optoelectronic properties. rsc.org

Crystallization and Amorphous State Stability

The stability of the amorphous state versus the crystalline state is a key consideration for organic electronic materials. Amorphous solids, while potentially offering isotropic properties, can be thermodynamically unstable and prone to crystallization, which can be detrimental to device performance and longevity. nih.gov

For carbazole-based luminogens, both amorphous and crystalline states can exhibit efficient emission. For example, 2-(4-(9H-carbazol-9-yl)phenyl)benzo[d]thiazole (CZ-BT) shows high fluorescence quantum yields in both its amorphous and crystalline forms. mdpi.com The crystalline powder of CZ-BT displays sharp and intense diffraction peaks, indicative of a well-ordered structure, while the amorphous sample shows broad diffuse halos, reflecting a disordered nature. mdpi.com

The tendency for crystallization can be influenced by molecular design. Introducing steric hindrance can disrupt regular packing and favor the formation of stable amorphous glasses. This is a common strategy in the design of OLED materials to prevent crystallization and ensure morphological stability of the thin films. The stability of the amorphous phase is crucial for maintaining the desired device characteristics over time. nih.gov

Intermolecular Charge Transfer Processes

Intermolecular charge transfer is a fundamental process in organic semiconductors, affecting both charge transport and photophysical properties. In donor-acceptor systems like 2-(Carbazol-9-yl)benzonitrile, where the carbazole (B46965) unit acts as an electron donor and the benzonitrile (B105546) unit as an electron acceptor, charge transfer states can be formed between adjacent molecules.

The efficiency of these processes is highly dependent on the molecular packing and electronic coupling between neighboring molecules. In the solid state, the formation of intermolecular charge transfer states can influence the emission color and efficiency of OLEDs.

While intramolecular charge transfer (ICT) is a primary characteristic of these molecules, intermolecular interactions can lead to the formation of aggregates or excimers that have distinct photophysical properties. For instance, the fusion of a carbazole and a benzonitrile to form a carbazole-2-carbonitrile (CCN) acceptor core in D–A type TADF emitters was shown to narrow the charge-transfer emission. nih.gov This suggests that modifying the core structure can influence the nature of the charge transfer states.

The study of carbazole-based compounds with ICT characteristics has shown that solvatochromism can be attributed to the formation of an ICT complex in the singlet excited state. nih.gov While this is an intramolecular process, it highlights the charge-separated nature of the excited state, which is a prerequisite for intermolecular charge transfer phenomena in the solid state. The relative orientation of donor and acceptor moieties in neighboring molecules will ultimately determine the efficiency of intermolecular charge transfer.

Future Research Directions and Emerging Paradigms

Development of Novel Molecular Architectures and Hybrid Systems

Future research will heavily focus on the rational design of new molecular structures originating from the 2-(Carbazol-9-yl)benzonitrile core to fine-tune their optoelectronic properties.

Molecular Design Strategies:

Multi-Donor/Acceptor Systems: The incorporation of multiple donor and/or acceptor units into the CzBN framework is a promising strategy. For instance, creating molecules with a donor-acceptor-donor' (D-A-D') structure, where different donor moieties like phenoxazine (B87303) and carbazole (B46965) are combined, can lead to materials with dual charge transfer properties and tunable emission characteristics. rsc.orgworktribe.comnih.gov

Linkage Position Engineering: The performance of CzBN derivatives can be significantly altered by changing the linkage positions of the carbazole donor and benzonitrile (B105546) acceptor. For example, derivatives like 2,6-bis(3-(9H-carbazol-9-yl)phenoxy)benzonitrile (3-CzPB) and 2,6-bis(4-(9H-carbazol-9-yl)phenoxy)benzonitrile (4-CzPB) have been developed as universal hosts for blue phosphorescent OLEDs, demonstrating that strategic positioning of substituents can enhance bipolar transport characteristics. rsc.org

Rigidification and Steric Hindrance: Introducing bulky substituents or creating more rigid molecular backbones can suppress non-radiative decay pathways and enhance photoluminescence quantum yields. This approach also helps in achieving a smaller energy gap between the singlet and triplet excited states, which is crucial for efficient TADF.

Hybrid Systems: The integration of CzBN derivatives into hybrid systems represents another fertile ground for research. This includes:

Polymer-Based Systems: Incorporating CzBN moieties into polymer backbones or as pendant groups can lead to solution-processable materials for large-area flexible electronics.

Quantum Dot Hybridization: Combining CzBN derivatives with quantum dots (QDs) can create hybrid materials for next-generation displays and lighting, leveraging efficient energy transfer from the organic molecule to the inorganic QD.

A comparative look at different molecular architectures is presented below:

| Compound Type | Key Feature | Potential Advantage |

| D-A-D' Systems | Multiple, distinct donor units | Tunable dual emission, enhanced TADF |

| Phenoxy-Linked CzBN | Strategic linkage of donor/acceptor | Universal host properties, improved charge transport |

| Polymer-Integrated CzBN | Incorporation into a polymer matrix | Solution processability, suitability for flexible devices |

Advanced Characterization Techniques for In-Situ Studies

To gain a deeper understanding of the dynamic processes and degradation mechanisms that occur within devices under operational conditions, the development and application of advanced in-situ characterization techniques are paramount.

Operando Spectroscopy and Microscopy:

In-Situ Photoluminescence (PL) and Electroluminescence (EL) Spectroscopy: These techniques allow for the real-time monitoring of spectral changes and emission intensity during device operation. This can help to identify the degradation of specific layers or materials within a multilayer OLED. acs.org

Time-Resolved PL/EL Confocal Microscopy: This powerful method provides spatially and temporally resolved information on the optoelectronic properties of an OLED. azom.comedinst.com By mapping the PL and EL lifetimes across a device, it is possible to identify regions of non-uniform degradation and to distinguish between different decay pathways. azom.comedinst.com

Operando Electron Spin Resonance (ESR) Spectroscopy: This technique can be used to study the generation and behavior of radical species and triplet excitons within a functioning TADF OLED, providing direct insight into the electronic processes that govern device performance and stability. researchgate.net

Probing Exciton (B1674681) Dynamics:

Single-Shot Transient Absorption Spectroscopy: This method enables the in-situ measurement of exciton dynamics during the formation of thin films, offering a window into how molecular aggregation and film morphology influence the final photophysical properties. nih.gov

Exciton Mapping: Advanced computational techniques can be used to create "exciton maps" for different CzBN derivatives, which can classify molecules as TADF active or inactive based on exciton binding energy and the delocalization of electron and hole wavefunctions. nih.gov

These advanced techniques will provide crucial feedback for the rational design of more stable and efficient materials and device architectures.

Strategies for Mitigating Efficiency Roll-Off and Enhancing Device Longevity

A major challenge for OLEDs, particularly those based on TADF emitters, is the decrease in efficiency at high brightness levels (efficiency roll-off) and their limited operational lifetime.

Mitigating Efficiency Roll-Off:

Exciton Annihilation Management: Efficiency roll-off is often attributed to triplet-triplet annihilation and singlet-triplet annihilation. Strategies to reduce the concentration and lifetime of triplet excitons are therefore critical. This can be achieved through molecular design that promotes rapid reverse intersystem crossing.

Host Material Optimization: The choice of host material in the emissive layer plays a crucial role. Developing host materials with balanced charge transport properties can prevent the accumulation of charges and excitons, thereby reducing annihilation processes. Bipolar host materials based on the carbazole-benzonitrile framework have shown promise in this regard. rsc.org

Enhancing Device Longevity:

Intrinsic Material Stability: The chemical stability of the emitter and surrounding organic materials is fundamental to device lifetime. Research into more robust molecular designs that are less susceptible to degradation from factors like excitons, polarons, and environmental influences is essential. nih.gov

Deuteration: A novel strategy to enhance operational stability involves the targeted deuteration of the donor and/or acceptor units of TADF emitters. Replacing hydrogen atoms with their heavier isotope, deuterium, can strengthen chemical bonds and make the molecule more resistant to degradation. researchgate.netnih.gov

Interface Engineering: The interfaces between different layers in an OLED are often weak points where degradation can initiate. Optimizing these interfaces through the use of specialized interlayer materials can improve charge injection and extraction, and prevent the diffusion of deleterious species.

The following table summarizes key strategies and their targeted mechanisms:

| Strategy | Mechanism |

| Host Material Optimization | Balanced charge transport, reduced exciton accumulation |

| Targeted Deuteration | Increased bond strength, enhanced photostability |

| Interface Engineering | Improved charge injection/extraction, prevention of material diffusion |

Exploration of New Application Domains beyond OLEDs and Sensing

While OLEDs and chemical sensors are the primary applications for CzBN derivatives, their unique photophysical properties open doors to a range of other advanced technologies.

Emerging Applications:

Photoredox Catalysis: TADF molecules, including derivatives of carbazole-benzonitrile, can act as potent organic photocatalysts. Their long-lived excited states and tunable redox potentials make them suitable for driving a variety of chemical reactions using visible light, offering a more sustainable alternative to traditional metal-based catalysts. acs.org

Mechanoluminescent Materials: Certain carbazole-based compounds have been shown to exhibit mechanoluminescence, where light is emitted in response to mechanical stress such as grinding or stretching. rsc.org This property could be exploited in applications like damage sensing in structural materials and novel security features.

Electrochromic Devices: The ability of some CzBN derivatives to change their optical properties in response to an applied voltage makes them candidates for use in electrochromic devices, such as smart windows and electronic paper. sci-hub.st

Data Storage and Security: The stimuli-responsive nature of some of these materials, including their mechanofluorochromic properties (color change in response to mechanical force), could be harnessed for advanced data storage and anti-counterfeiting technologies. rsc.org

The exploration of these new frontiers will not only expand the utility of the this compound platform but also contribute to the development of innovative technologies across diverse scientific and engineering disciplines.

Table of Compounds

| Abbreviation | Full Chemical Name |

| CzBN | This compound |

| 3-CzPB | 2,6-bis(3-(9H-carbazol-9-yl)phenoxy)benzonitrile |

| 4-CzPB | 2,6-bis(4-(9H-carbazol-9-yl)phenoxy)benzonitrile |

| TADF | Thermally Activated Delayed Fluorescence |

| OLED | Organic Light-Emitting Diode |

| QD | Quantum Dot |

| ESR | Electron Spin Resonance |

Q & A

Q. Purity optimization :

- Use column chromatography with gradients of ethyl acetate/hexane.

- Sublimation under high vacuum (10⁻⁵ Torr) to achieve >99.9% purity for device applications .

Basic: What structural characterization techniques are critical for confirming the molecular configuration of this compound?

Answer:

- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, dihedral angles (e.g., planar carbazole-benzonitrile system with dihedral angles <3°), and hydrogen-bonding networks .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., carbazole N–H proton absence at ~8 ppm indicates substitution at the 9-position) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 269.1 for C₁₉H₁₂N₂) .

Advanced: How can computational modeling guide the design of this compound derivatives for enhanced thermally activated delayed fluorescence (TADF) efficiency?

Answer:

- HOMO-LUMO separation : Use density functional theory (DFT) to minimize ΔEₛₜ (singlet-triplet energy gap) by tuning electron-donating (carbazole) and withdrawing (cyano) groups. For example, 5CzBN (ΔEₛₜ = 0.06 eV) achieves high TADF efficiency via pentacarbazole substitution .

- Dihedral angle engineering : Molecular dynamics (MD) simulations predict planarity to enhance intramolecular charge transfer (ICT) .

- Screening substituents : Replace benzonitrile with stronger acceptors (e.g., pyridine) or extend conjugation (e.g., phenoxazine-carbazole hybrids) .

Advanced: How can contradictions in reported photophysical data (e.g., emission wavelengths) be resolved for this compound derivatives?

Answer:

Experimental variables causing discrepancies :

- Solvent polarity : Emission shifts (e.g., λₑₘ = 488 nm in toluene vs. 500 nm in DCM) due to solvatochromism .

- Crystallinity : Polymorphic forms (e.g., monoclinic vs. triclinic) alter intermolecular interactions and emission profiles .

- Measurement protocols : Ensure consistent excitation wavelengths and degassing to avoid oxygen quenching.

Q. Resolution strategies :

- Report solvent, temperature, and crystallinity in methodology.

- Compare data under standardized conditions (e.g., thin-film vs. solution) .

Advanced: What experimental approaches are used to analyze charge transport properties in this compound-based OLED devices?

Answer:

- Cyclic voltammetry (CV) : Determine HOMO (-5.5 eV) and LUMO (-2.7 eV) levels vs. vacuum .

- Space-charge-limited current (SCLC) : Measure hole/electron mobility (μₕ/μₑ) in hole-only/electron-only devices.

- Transient electroluminescence (EL) : Quantify exciton lifetime and TADF contribution (e.g., delayed component >50% at 300 K) .

Basic: How can isomerization or byproduct formation during synthesis be minimized?

Answer:

- Isomer control : Use sterically hindered bases (e.g., DBU) to favor trans-products in Wittig reactions .

- Byproduct suppression : Employ excess carbazole (1.5 eq) and inert atmospheres (N₂/Ar) to prevent oxidation .

Advanced: What strategies improve crystal growth for single-crystal X-ray analysis of this compound?

Answer:

- Solvent selection : Slow evaporation of dichloromethane/hexane (1:3) yields high-quality crystals .

- Temperature gradient : Cooling from 60°C to 25°C at 0.5°C/hour enhances lattice ordering.

- SHELX refinement : Use SHELXL for least-squares refinement (R-factor <0.05) and SHELXPRO for hydrogen-bonding analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.